molecular formula C10H16N2O B1520297 4-(aminomethyl)-N-(2-methoxyethyl)aniline CAS No. 1221722-17-3

4-(aminomethyl)-N-(2-methoxyethyl)aniline

Cat. No.: B1520297
CAS No.: 1221722-17-3
M. Wt: 180.25 g/mol
InChI Key: SNWVYAKOXVAWFU-UHFFFAOYSA-N
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Description

4-(aminomethyl)-N-(2-methoxyethyl)aniline is a useful research compound. Its molecular formula is C10H16N2O and its molecular weight is 180.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Alpha-Aminophosphonate Derivatives

A study by Ying-zi Xu et al. (2006) developed a method for synthesizing various alpha-aminophosphonate derivatives by treating substituted benzaldehydes and aniline with bis(2-methoxyethyl)- or bis(2-ethoxyethyl) phosphite. These derivatives exhibited moderate to good antiviral activity, showcasing the potential of 4-(aminomethyl)-N-(2-methoxyethyl)aniline in medicinal chemistry and pharmaceutical research Ying-zi Xu et al., 2006.

Photochemical Charge Separation

Research by S. Greenfield et al. (1996) involved the development of intramolecular triads with linear, rod-like structures that undergo efficient two-step electron transfer. This study highlights the application of aniline derivatives, similar in structure to this compound, in creating advanced materials for photochemical applications S. Greenfield et al., 1996.

Electrochemical and Electrochromic Behaviors

A study conducted by Li-Ting Huang et al. (2011) explored the electrochemical and electrochromic behaviors of ambipolar aromatic polyimides based on aniline derivatives. This research signifies the importance of aniline derivatives in developing materials with potential applications in electronic devices and smart windows Li-Ting Huang et al., 2011.

Antimicrobial Activity

O. M. Habib et al. (2013) synthesized novel quinazolinone derivatives by reacting a compound with primary aromatic amines, including aniline derivatives. These compounds were evaluated for their antimicrobial activity, demonstrating the role of this compound derivatives in developing new antimicrobial agents O. M. Habib et al., 2013.

Corrosion Inhibition

Research on corrosion inhibition by F. Bentiss et al. (2009) investigated the performance of a compound on mild steel in hydrochloric acid medium, highlighting the potential use of aniline derivatives in corrosion control applications F. Bentiss et al., 2009.

Mechanism of Action

Properties

IUPAC Name

4-(aminomethyl)-N-(2-methoxyethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-13-7-6-12-10-4-2-9(8-11)3-5-10/h2-5,12H,6-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWVYAKOXVAWFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901261294
Record name 4-[(2-Methoxyethyl)amino]benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901261294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221722-17-3
Record name 4-[(2-Methoxyethyl)amino]benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221722-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2-Methoxyethyl)amino]benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901261294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(aminomethyl)-N-(2-methoxyethyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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